molecular formula C15H11FO2 B3364296 6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one CAS No. 1134885-95-2

6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one

Cat. No.: B3364296
CAS No.: 1134885-95-2
M. Wt: 242.24 g/mol
InChI Key: UHKUIYUGOYZAFX-UHFFFAOYSA-N
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Description

6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one is an organic compound that belongs to the class of benzopyrans It is characterized by the presence of a fluorine atom at the 6th position, a phenyl group at the 4th position, and a dihydro-benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxyacetophenone and phenylacetic acid.

    Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the benzopyran ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted benzopyrans

Scientific Research Applications

6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-viral properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • 6-fluoro-4-hydroxychromane-2-carboxylic acid
  • 6-fluoro-4-oxochromane-2-carboxylic acid

Uniqueness

6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one is unique due to the presence of the phenyl group at the 4th position and the fluorine atom at the 6th position, which confer distinct chemical and biological properties compared to other similar compounds. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

6-fluoro-4-phenyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKUIYUGOYZAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)OC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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